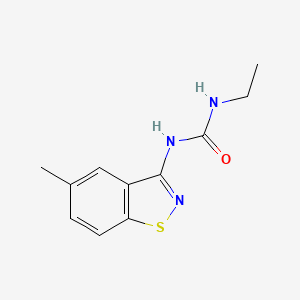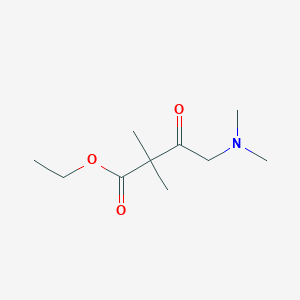
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C11H19NO3. It is a derivative of ethyl acetoacetate and contains a dimethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound, it lacks the dimethylamino group.
Dimethylaminoethyl methacrylate: Contains a dimethylamino group but differs in its ester structure.
Ethyl 4-dimethylaminobenzoate: Similar in containing a dimethylamino group, but with a different aromatic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
97374-77-1 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-6-14-9(13)10(2,3)8(12)7-11(4)5/h6-7H2,1-5H3 |
Clave InChI |
JHVFZWONUSLGLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


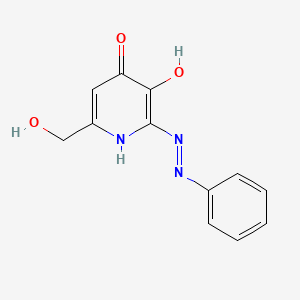
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
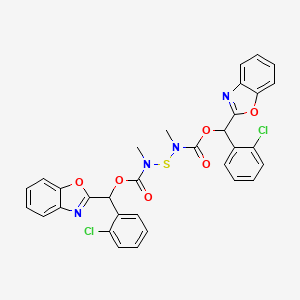
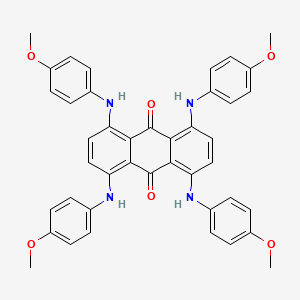
silane](/img/structure/B14326938.png)
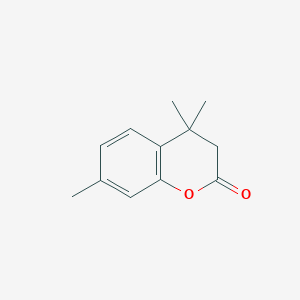
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
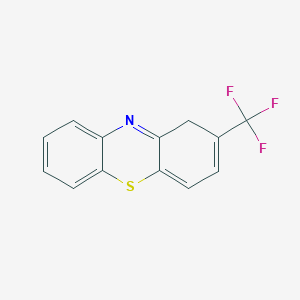
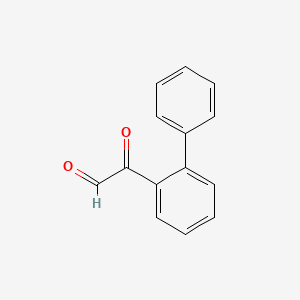
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
